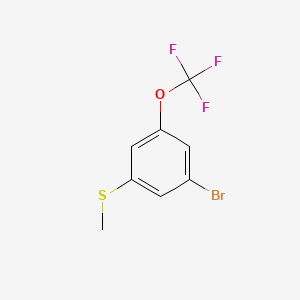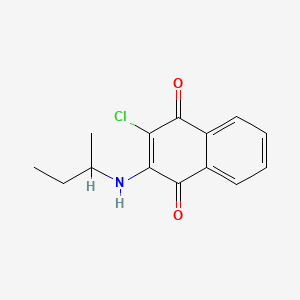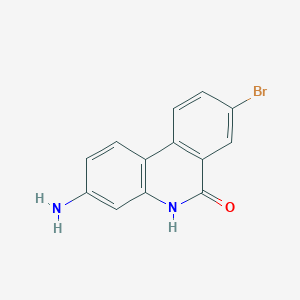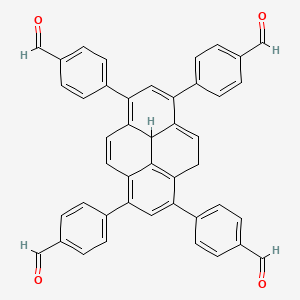
4,4',4'',4'''-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde: is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with four benzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4-methylbenzaldehyde derivatives using oxidizing agents such as manganese dioxide to form the corresponding benzaldehyde intermediates. These intermediates are then reacted with pyrene derivatives under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Potential use as a fluorescent marker due to its pyrene core, which exhibits strong fluorescence.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is primarily related to its ability to interact with various molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in biological systems and its performance in industrial applications .
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(3a1,5-Dihydropyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with amine groups instead of aldehyde groups.
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Another pyrene derivative with amine groups.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Similar structure with formyl groups.
Properties
Molecular Formula |
C44H28O4 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
4-[3,6,8-tris(4-formylphenyl)-10,10c-dihydropyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C44H28O4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38/h1-19,21-26,43H,20H2 |
InChI Key |
NGUAHNMLCKTMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3C(=C(C=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C=CC6=C(C=C(C1=C36)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


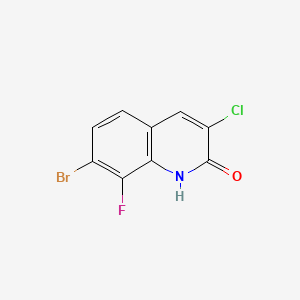
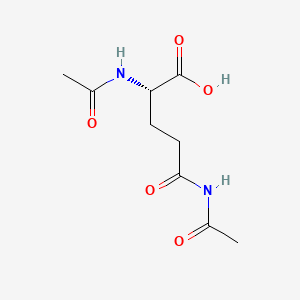
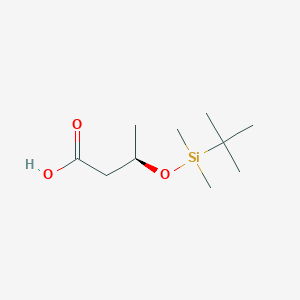
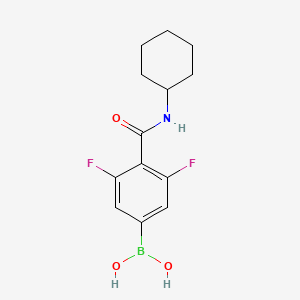
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
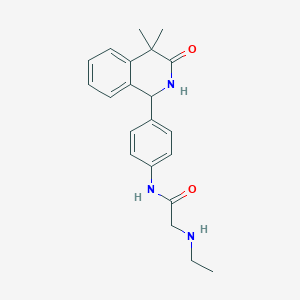
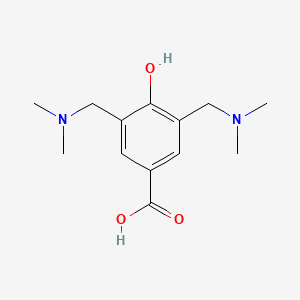

![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
